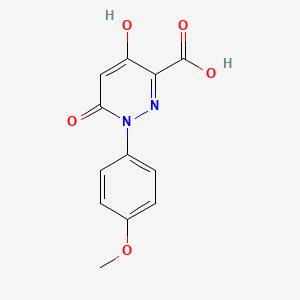

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Overview

Description

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a hydroxy group, a methoxyphenyl group, and a carboxylic acid group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of an acid catalyst to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 4-oxo-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Reduction: Formation of 4-hydroxy-1-(4-methoxyphenyl)-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that modifications to the pyridazine structure can enhance its efficacy against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects : The compound has been screened for anti-inflammatory activity, demonstrating potential in reducing inflammation through inhibition of specific pathways related to immune response . This could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory diseases.

- Cognitive Enhancement : Given the role of phosphodiesterases in cognitive processes, compounds similar to 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid may serve as selective inhibitors of phosphodiesterase 4D. This inhibition has been linked to cognitive improvement in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Synthesis and Derivatives

The synthesis of this compound often involves multicomponent reactions that yield high purity and yield rates. For instance, one-pot reactions involving malononitrile and various aldehydes have been reported to produce derivatives with enhanced biological activity . The ability to modify the functional groups on the pyridazine ring allows for the exploration of structure-activity relationships.

Case Studies

- Anti-cancer Screening : A recent study evaluated a series of pyridazine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments, suggesting that further development could lead to new chemotherapeutic agents .

- Anti-inflammatory Research : In another study focusing on inflammatory diseases, derivatives of this compound were tested for their ability to inhibit cytokine production in vitro. Results showed a marked reduction in pro-inflammatory cytokines, supporting its potential use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the core heterocyclic structure.

4-Methoxyphenyl derivatives: Compounds with a 4-methoxyphenyl group attached to different heterocyclic cores.

Uniqueness

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.

- Molecular Formula: C13H12N2O5

- Molecular Weight: 264.24 g/mol

- CAS Number: 121582-61-4

Biological Activity Overview

The compound exhibits various biological activities that have been investigated in multiple studies:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including the target compound, show significant anticancer properties. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Case Study: A study demonstrated that related pyridazine derivatives exhibited cytotoxicity in various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- Acetylcholinesterase Inhibition: Similar compounds have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

- Factor Xa Inhibition: Some modifications of the pyridazine structure have been linked to enhanced anticoagulant activity through factor Xa inhibition, which is crucial for preventing thrombosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: The presence of the methoxy group on the phenyl ring significantly influences the compound's potency against cancer cells and its ability to inhibit specific enzymes.

- Ring Structure Influence: The dihydropyridazine core contributes to the overall biological activity by facilitating interactions with target proteins .

Data Table: Biological Activities and Potency

| Activity Type | Compound Derivative | EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer Activity | 4-Hydroxy Derivative | 96.3 | |

| AChE Inhibition | Pyridazine Analog | 25.9 | |

| Factor Xa Inhibition | Modified Pyridazine Derivative | Not specified |

Case Studies

- Antitumor Effects : A study evaluating the efficacy of various pyridazine derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines.

- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Properties

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-19-8-4-2-7(3-5-8)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGXCWNKAQOUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716288 | |

| Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121582-69-2 | |

| Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.